6alpha-Fluorohydrocortisone 21-acetate
Description
Structure
3D Structure
Properties
CAS No. |
1058-55-5 |
|---|---|
Molecular Formula |
C23H31FO6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31FO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,27,29H,4-7,9-11H2,1-3H3/t14-,15-,17-,18-,20+,21-,22-,23-/m0/s1 |
InChI Key |
IXQXTLBVUAXXNT-APRQOCPKSA-N |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)F)O)C)O |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)F)O)C)O |
Other CAS No. |
1058-55-5 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of 6alpha Fluorohydrocortisone 21 Acetate
Retrosynthetic Analysis and Key Precursors for 6alpha-Fluorohydrocortisone 21-acetate
A common retrosynthetic approach for this compound begins with a readily available corticosteroid precursor, typically hydrocortisone (B1673445) or its 21-acetate derivative. The synthesis strategy hinges on the introduction of the C6-fluoro group and ensuring the correct stereochemistry.
One established manufacturing process starts with hydrocortisone acetate (B1210297). chemicalbook.com This precursor is first reacted with phosphorus oxychloride in pyridine (B92270), which facilitates dehydration to form a Δ³,⁵-enol ether or a related olefinic intermediate. chemicalbook.com This intermediate is then subjected to a sequence of reactions to introduce the fluorine atom.
Key precursors in various synthetic routes include:
Hydrocortisone acetate: A primary starting material where the C21 hydroxyl group is already protected as an acetate ester. chemicalbook.com
9,11-Epoxypregn-4-ene-17,21-diol-3,20-dione 21-acetate: This epoxide is a crucial intermediate in syntheses where modifications at the 9α-position are also being considered, as is the case for the closely related compound, fludrocortisone (B194907) acetate. chemicalbook.comchemicalbook.com The opening of this epoxide ring with hydrogen fluoride (B91410) is a key step in producing 9α-fluorinated steroids. chemicalbook.comgoogle.com
Steroid Enol Esters/Ethers: The formation of a 3-enol acetate or a similar enol derivative from the 3-keto-Δ⁴-steroid system is a common strategy to activate the C6 position for electrophilic attack. nih.gov
The general synthetic logic involves activating the C6 position, introducing the fluorine atom stereoselectively, and then performing any necessary subsequent modifications or deprotection steps.
Stereoselective Fluorination Methodologies for the C6 Position
Introducing a fluorine atom at the C6 position with the correct alpha (α) stereochemistry is one of the most challenging and critical steps in the synthesis. Traditional methods often resulted in mixtures of both the 6α- and 6β-diastereomers, which required difficult separation. google.com Modern methods focus on achieving high stereoselectivity. The introduction of fluorine at this position typically proceeds via the reaction of a steroid enolate derivative with an electrophilic fluorinating agent. nih.gov
Application of Fluorinating Reagents (e.g., Selectfluor®) in 6α-Fluorination
The choice of fluorinating agent is paramount for safety, efficiency, and stereoselectivity. While early syntheses used hazardous reagents like perchloryl fluoride (ClO₃F), modern organic synthesis has largely shifted to safer, solid N-F reagents. nih.govgoogle.com
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as the most prominent and widely used electrophilic fluorinating agent for this purpose. nih.govref.ac.uk It is considered a safe and highly effective reagent, replacing older, more dangerous alternatives. google.com An estimated 80% of commercially available fluorosteroids are synthesized using Selectfluor®. nih.gov The reaction involves the treatment of a steroid enol acetate or a similar enolate precursor with Selectfluor® to introduce the fluorine atom. nih.govresearchgate.net This method is advantageous due to its mild reaction conditions and improved safety profile, making it suitable for large-scale industrial applications. nih.govref.ac.uk
| Fluorinating Reagent | Class | Properties and Application |
| Selectfluor® | N-F Reagent | Solid, stable, and relatively safe; widely used for electrophilic fluorination of steroid enolates. nih.govgoogle.comref.ac.uk |
| Perchloryl fluoride (ClO₃F) | - | Gaseous and potentially explosive; used in early syntheses but largely replaced due to safety concerns. nih.gov |
| Pyridine Hydrofluoride | Amine/HF Reagent | A source of nucleophilic fluoride used for epoxide ring-opening to introduce fluorine, such as at the 9α position. chemicalbook.comresearchgate.net |
| N-Fluoropyridinium salts | N-F Reagent | A class of electrophilic fluorinating agents used for steroid fluorination. nih.gov |
Substrate-Dependent Stereoselectivity in Fluorination Reactions
The stereochemical outcome of the fluorination at the C6 position is highly dependent on several factors, including the structure of the steroid substrate, the specific fluorinating reagent used, reaction temperature, and timescale. nih.gov
6-Fluorosteroids are often produced as a mixture of the desired 6α-isomer and the undesired 6β-isomer. nih.gov The ratio between these isomers is a critical parameter in the synthesis. For instance, kinetic studies on the fluorination of enol ester derivatives of various steroids (progesterone, testosterone, hydrocortisone) with N-F reagents have shown that the α:β isomer ratio varies significantly. nih.gov In one study, the fluorination of progesterone (B1679170) enol acetate with Selectfluor® resulted in a 34:66 ratio of α to β isomers, which then required chromatographic separation. nih.gov
However, high stereoselectivity can be achieved by carefully choosing the substrate. A patented method describes the reaction of a specific 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent like Selectfluor® to almost exclusively form the 6α-fluoro derivative. google.com This high degree of stereospecificity was previously unobserved and provides a more efficient route to the desired isomer, minimizing the need for separating epimers. google.com This demonstrates that modifying the steroid substrate, in this case by introducing an epoxide, can direct the stereochemical course of the fluorination.
Esterification Reactions at the C21 Position to Yield Acetate Derivatives
The target compound is an acetate ester at the C21 position. This functional group can be introduced at various stages of the synthesis. One common approach is to start with a precursor that is already acetylated, such as hydrocortisone acetate. chemicalbook.com
Alternatively, if the synthesis begins with a C21-hydroxyl steroid, the esterification is carried out as a distinct step. The acetylation of the primary hydroxyl group at C21 is typically a straightforward reaction. Standard procedures involve reacting the C21-alcohol with acetic anhydride. google.com This reaction is often performed in the presence of a base like pyridine or a combination of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the transformation. google.com This step formally condenses the primary hydroxy group of the steroid with acetic acid to yield the final acetate ester. ebi.ac.uk
Purification and Characterization Techniques in Synthetic Pathways
The isolation and purification of this compound and its intermediates are crucial for obtaining a product of high purity. Common techniques employed throughout the synthesis include:
| Technique | Purpose | Details |
| Extraction | Work-up | Liquid-liquid extraction is used to separate the product from the reaction mixture. For example, after fluorination, the product is often extracted into an organic solvent like dichloromethane, followed by washing with water to remove acid and other water-soluble impurities. chemicalbook.comgoogle.com |
| Recrystallization | Purification | The crude solid product is dissolved in a suitable hot solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, ethanol) and allowed to cool, causing the pure compound to crystallize out, leaving impurities in the solution. google.com |
| Column Chromatography | Purification | Used to separate the desired product from byproducts and unreacted starting materials, especially for separating diastereomeric mixtures like the 6α- and 6β-fluoro isomers. google.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Analysis | A standard analytical method to determine the purity of the final compound and intermediates. chemicalbook.comebi.ac.uk It is also used as a stability-indicating assay. ebi.ac.uk |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization | ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of the synthesized compound. ¹⁹F NMR is particularly vital for confirming the successful introduction of the fluorine atom. google.comnih.gov |
Development of Improved Synthetic Routes and Process Optimization
Research and development in the synthesis of fluorinated corticosteroids like this compound have focused on improving safety, efficiency, and stereoselectivity.
A significant improvement has been the move away from highly toxic and corrosive reagents. For example, in the synthesis of the related fludrocortisone acetate, the use of anhydrous hydrogen fluoride gas has been replaced by safer alternatives like a hydrofluoric acid pyridine solution or other hydrogen fluoride-organic amine salt solutions. google.com These reagents are less corrosive, easier to handle, and allow the reaction to proceed with a smaller excess of the fluorinating agent, making the process more suitable for industrial production. google.com A Chinese patent highlights that this improved process leads to a higher content of the target product (up to 70%) compared to older methods (50-65%). google.com
Molecular Structure Activity Relationships Sar of 6alpha Fluorohydrocortisone 21 Acetate and Analogs
Influence of 6α-Fluorination on Corticosteroid Receptor Binding Affinity
The introduction of a fluorine atom at the 6α position of the hydrocortisone (B1673445) scaffold is a critical modification that significantly enhances its glucocorticoid potency. This enhancement is primarily attributed to favorable interactions within the ligand-binding pockets of the corticosteroid receptors.
The 6α-fluoro group has distinct effects on the binding affinity of the steroid to the GR and MR. While it generally increases affinity for both receptors, the magnitude of this increase can differ, leading to a shift in the glucocorticoid-to-mineralocorticoid activity ratio. The electronegativity and size of the fluorine atom can alter the electronic distribution and conformation of the steroid A-ring, influencing how it docks into the receptor's ligand-binding domain. The mineralocorticoid receptor (MR) is a member of the nuclear receptor superfamily and can bind both mineralocorticoids and glucocorticoids. medchemexpress.com Activation of the MR in tissues like the kidney is crucial for sodium reabsorption and blood pressure regulation. medchemexpress.com
A pertinent comparison can be drawn with 9α-fluorinated corticosteroids, such as fludrocortisone (B194907). medchemexpress.com The 9α-fluorination is a well-established modification known to dramatically increase both glucocorticoid and, particularly, mineralocorticoid activity. Fludrocortisone is a synthetic mineralocorticoid that acts on the kidneys to increase sodium reabsorption and potassium excretion. drugbank.com The fluorine atom at the 9α-position is considered crucial for its significant mineralocorticoid potency. drugbank.com
In contrast to the potent mineralocorticoid effects of 9α-fluorination, 6α-fluorination generally leads to a more favorable separation of glucocorticoid and mineralocorticoid activities. This difference arises from the distinct positioning of the fluorine atom relative to key amino acid residues within the ligand-binding domains of the GR and MR. Studies have shown that fludrocortisone can inhibit the hypothalamic-pituitary-adrenal (HPA) axis, suggesting its interaction with central MRs. nih.gov The differential effects of aldosterone (B195564) and fludrocortisone on urinary electrolyte excretion have also been noted, highlighting the nuanced pharmacology of fluorinated steroids. nih.gov
Table 1: Comparative Effects of Fluorination on Corticosteroid Receptor Activity
| Feature | 6α-Fluorination | 9α-Fluorination (e.g., Fludrocortisone) |
| Primary Effect | Enhances glucocorticoid activity | Markedly enhances mineralocorticoid activity, also increases glucocorticoid activity |
| Receptor Selectivity | Generally improves GR selectivity over MR | Significantly increases MR affinity, often leading to potent mineralocorticoid effects |
| Clinical Relevance | Often utilized in topical and systemic anti-inflammatory agents where high glucocorticoid potency with reduced mineralocorticoid side effects is desired. | Used for its potent mineralocorticoid effects in conditions like adrenal insufficiency. drugbank.com |
Role of the C21-Acetate Ester in Receptor Activation and Steroid Potency
The presence of an acetate (B1210297) ester at the C21 position of 6alpha-Fluorohydrocortisone is another key structural feature that influences its biological activity.
Esterification of the C21 hydroxyl group with acetic acid increases the lipophilicity of the corticosteroid molecule. This enhanced lipophilicity facilitates the passage of the steroid across cell membranes, which are primarily composed of lipid bilayers. Improved cellular penetration ensures that a greater concentration of the steroid reaches the intracellular GR and MR, thereby increasing its apparent potency. The XLogP3 value, a measure of lipophilicity, for 6alpha-Fluorohydrocortisone 21-acetate is 1.9, indicating a moderate level of lipophilicity.
Corticosteroid C21-esters are often considered prodrugs. Once inside the target cell, the acetate ester of this compound is cleaved by intracellular esterases. This hydrolysis reaction releases the active form of the steroid, 6alpha-Fluorohydrocortisone, which then binds to and activates the GR and MR. This two-step mechanism of cellular uptake followed by activation can contribute to a more sustained intracellular concentration of the active steroid, potentially prolonging its therapeutic effect.
Contributions of Other Steroidal Moieties to Biological Activity
Beyond the 6α-fluoro group and the C21-acetate ester, other structural components of the this compound molecule are essential for its biological activity. These include:
The Δ⁴-3-keto group in the A-ring: This feature is crucial for binding to both GR and MR.
The 11β-hydroxyl group: This group is critical for glucocorticoid activity, forming important hydrogen bonds within the GR ligand-binding pocket.
Significance of the C11 Hydroxyl Group and C17 Hydroxyl Group
The C11-hydroxyl (C11-OH) group is a key determinant of a corticosteroid's intrinsic activity. Its presence in the beta (β) configuration, as in hydrocortisone, is crucial for agonistic activity at the glucocorticoid receptor. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is responsible for converting inactive 11-keto steroids (like cortisone) into active 11β-hydroxy steroids (like cortisol) in GR-rich tissues. nih.gov Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) inactivates cortisol by oxidizing the C11-OH group back to a ketone. nih.gov
From a structural standpoint, the substitution of a keto group with a hydroxyl group at C11 enhances the glucocorticoid's ability to cross cellular membranes, thereby increasing its bioavailability. nih.gov Molecular dynamics studies have shown that the C11β-hydroxyl group imparts a greater rigidity to the C ring of the steroid nucleus compared to an 11-keto group. nih.gov This conformational rigidity is associated with higher glucocorticoid activity, whereas the increased flexibility seen with 11-keto compounds may not result in an optimal configuration for GR activation. nih.gov For C21 steroids, the C11β-hydroxy group is also considered essential for imparting greater progesterone (B1679170) receptor (PR) agonistic activity. nih.gov
The C17-hydroxyl (C17-OH) group and substitutions at this position play a significant role in modulating the potency and pharmacokinetic properties of synthetic glucocorticoids. nih.gov The flexibility of the steroid molecule is heavily influenced by the side chain attached at the C17 atom. nih.govacs.org Modifications at this position are responsible for some of the largest functional differences among various synthetic corticosteroids. nih.gov For example, the introduction of bulky hydrophobic moieties, such as the acetonide group in triamcinolone (B434) acetonide, can increase the ligand's affinity and stability for the GR. This is achieved by filling more of the binding pocket and creating additional hydrophobic interactions. nih.gov The loss of a C17 substituent can also alter a drug's metabolic profile; for instance, the active metabolite of mometasone (B142194) furoate is mometasone, which possesses a C17-hydroxyl group after the furoate moiety is cleaved. nih.gov
Table 1: Impact of C11 and C17 Substitutions on Glucocorticoid Activity
| Position | Functional Group | Effect on Activity | Mechanism | Reference |
|---|---|---|---|---|
| C11 | β-Hydroxyl (-OH) | Increases Activity | Essential for GR binding; increases membrane permeability and C-ring rigidity. | nih.govnih.gov |
| C11 | Ketone (=O) | Decreases/Inactivates | Precursor to active form; allows for greater C-ring flexibility which may not be optimal for GR binding. | nih.govnih.gov |
| C17 | α-Hydroxyl (-OH) | Baseline for Activity | Essential for the dihydroxyacetone side chain typical of glucocorticoids. | nih.gov |
| C17 | Bulky Esters/Acetals | Increases Potency/Affinity | Enhances hydrophobic interactions within the GR binding pocket, increasing stability. | nih.gov |
Role of the Pregnane (B1235032) Skeleton and Ketone Groups in Activity
Ketone groups , specifically at the C3 and C20 positions, are critical for receptor binding and activity. The C3-ketone, in conjunction with a double bond between C4 and C5 (the Δ⁴ configuration), is a hallmark of active corticosteroids. This α,β-unsaturated ketone system in the A-ring is vital for anchoring the ligand in the GR binding pocket. The C3-ketone group interacts with specific amino acid residues, such as Gln570 and Arg611, within the receptor, which helps to increase binding affinity. nih.gov The C20-ketone is also a characteristic feature of most glucocorticoids.
The carbonyl groups contribute significantly to the molecule's electronic properties. They are associated with hydrogen bonding (both intermolecular and intramolecular) that plays a major role in defining the molecular conformation and electronic density. acs.org The electrostatic effects of these polar ketone groups are significant for the interaction with the receptor. nih.govacs.org
Table 2: Function of Core Structural Elements in Glucocorticoid Activity
| Structural Feature | Location | Role in Activity | Reference |
|---|---|---|---|
| Pregnane Skeleton | Core Structure | Provides the essential rigid scaffold for orienting functional groups for GR interaction. | acs.orgwikipedia.org |
| Ketone Group | C3 | Essential for GR binding affinity through interaction with key amino acid residues. | nih.gov |
| Ketone Group | C20 | Characteristic feature contributing to the dihydroxyacetone side chain typical of glucocorticoids. | nih.gov |
| Double Bond | C4-C5 | Creates the α,β-unsaturated ketone system in the A-ring, crucial for receptor anchoring. | nih.gov |
Molecular and Cellular Mechanisms of Action of 6alpha Fluorohydrocortisone 21 Acetate
Elucidation of Glucocorticoid Receptor-Mediated Signaling Pathways
While recognized predominantly for its potent mineralocorticoid activity, 6alpha-Fluorohydrocortisone 21-acetate also engages with the glucocorticoid receptor (GR), initiating a signaling cascade that influences a variety of physiological processes. The glucocorticoid potency of its active form, fludrocortisone (B194907), is estimated to be approximately 10 times that of hydrocortisone (B1673445). nih.gov
Like other corticosteroids, this compound is lipophilic, allowing it to readily diffuse across the cell membrane into the cytoplasm of target cells. nih.gov In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multi-protein complex, which includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. nih.gov The binding of a glucocorticoid ligand, such as this compound, to the ligand-binding domain of the GR induces a conformational change in the receptor protein. nih.gov
This conformational shift triggers the dissociation of the HSPs and other associated proteins. researchgate.net The unmasking of the nuclear localization signals on the GR allows the ligand-receptor complex to translocate from the cytoplasm into the nucleus through the nuclear pore complex. nih.govresearchgate.net
Within the nucleus, the activated ligand-bound glucocorticoid receptor complex acts as a ligand-dependent transcription factor. researchgate.netdrugbank.com The primary mechanism of its action is the direct binding of the GR dimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. nih.govgrafiati.com These GREs are characterized by a specific consensus sequence that is recognized by the DNA-binding domain of the glucocorticoid receptor. nih.gov
While the general mechanism of GR-GRE interaction is well-established for many glucocorticoids, specific research detailing the binding affinity and dynamics of the this compound-GR complex to GREs is not extensively documented. However, based on its demonstrated glucocorticoid activity, it is inferred that the activated receptor complex follows this canonical pathway. The binding to GREs can either enhance or suppress the transcription of the associated genes.
Upon binding to GREs, the this compound-GR complex can modulate gene expression through several mechanisms. One primary way is by recruiting co-activator or co-repressor proteins to the promoter region of the target gene. nih.gov This recruitment can lead to the modification of chromatin structure, making the DNA more or less accessible to the transcriptional machinery, thereby upregulating or downregulating gene transcription. nih.gov
The glucocorticoid effects of this compound are evident in its ability to suppress the hypothalamic-pituitary-adrenal (HPA) axis through the inhibition of adrenocorticotropic hormone (ACTH) secretion. nih.gov This indicates its action on glucocorticoid-responsive genes involved in the negative feedback regulation of the HPA axis.
Mineralocorticoid Receptor-Mediated Actions and Specificity
The most pronounced pharmacological effect of this compound is its potent mineralocorticoid activity, which is significantly greater than its glucocorticoid effects.
Similar to its interaction with glucocorticoid receptors, this compound binds to mineralocorticoid receptors (MR) located in the cytoplasm of target cells. droracle.ai These receptors are particularly abundant in the epithelial cells of the distal tubules and collecting ducts of the kidneys, as well as in the colon, salivary glands, and sweat glands. droracle.ai The binding of this compound to the MR triggers a conformational change, dissociation from heat shock proteins, and subsequent translocation of the activated ligand-receptor complex into the nucleus. nih.gov
Once in the nucleus, the this compound-MR complex binds to mineralocorticoid response elements (MREs) in the promoter regions of aldosterone-responsive genes. This interaction initiates the transcription and subsequent translation of key proteins involved in electrolyte and water balance. drugbank.com
The primary downstream effects include:
Increased expression of the epithelial sodium channel (ENaC): This leads to an increase in the number of ENaC channels on the apical membrane of the renal tubular cells, facilitating the reabsorption of sodium ions from the tubular fluid back into the bloodstream. drugbank.com
Increased expression and activity of the Na+/K+-ATPase pump: Located on the basolateral membrane of the renal tubular cells, the increased activity of this pump actively transports the reabsorbed sodium out of the cell and into the interstitial fluid, while simultaneously pumping potassium ions from the blood into the cell for subsequent secretion into the tubular fluid. drugbank.com
This concerted action results in enhanced sodium and water retention, an expansion of the extracellular fluid volume, and increased urinary excretion of potassium and hydrogen ions.
Data Tables
Table 1: Receptor Binding and Activity Profile of 6alpha-Fluorohydrocortisone (Fludrocortisone)
| Receptor Type | Relative Potency | Primary Cellular Location | Key Downstream Effectors |
| Glucocorticoid Receptor (GR) | ~10x Hydrocortisone nih.gov | Cytoplasm | Glucocorticoid-Responsive Genes |
| Mineralocorticoid Receptor (MR) | Potent Agonist | Cytoplasm | ENaC, Na+/K+-ATPase |
Table 2: Theoretical Framework of Mineralocorticoid Receptor-Mediated Effects on Electrolyte Homeostasis
| Cellular Event | Molecular Consequence | Physiological Outcome |
| Binding to MR | Conformational change and nuclear translocation of the receptor-ligand complex. | Initiation of mineralocorticoid signaling cascade. |
| Transcriptional Upregulation | Increased synthesis of ENaC and Na+/K+-ATPase proteins. drugbank.com | Enhanced capacity for ion transport in renal tubules. |
| Increased Na+ Reabsorption | Greater influx of sodium ions from the tubular fluid into epithelial cells via ENaC. drugbank.com | Sodium and water retention, increased blood volume. |
| Increased K+ Secretion | Enhanced activity of the Na+/K+-ATPase pump, leading to potassium uptake from the blood and subsequent secretion into the urine. drugbank.com | Increased urinary potassium excretion. |
Modulation of Inflammatory Response at the Molecular Level
The anti-inflammatory effects of this compound, a synthetic fluorinated corticosteroid, are multifaceted and occur at the molecular and cellular levels. cancer.gov As a glucocorticoid-receptor agonist, its mechanism involves binding to cytoplasmic receptors, which then translocate to the nucleus to modulate the transcription of specific genes. cancer.gov This genomic action is central to its ability to control inflammation. The compound is the acetate (B1210297) ester of fludrocortisone and is hydrolyzed into its active form, fludrocortisone, within the body. wikipedia.org While it possesses potent mineralocorticoid properties, it also exhibits glucocorticoid activity, which is the primary driver of its anti-inflammatory effects. patsnap.comnih.gov
Induction of Phospholipase A2 Inhibitory Proteins (Lipocortins)
A primary mechanism by which this compound exerts its anti-inflammatory action is through the induction of specific proteins that inhibit phospholipase A2 (PLA2). cancer.gov Upon binding to its receptor and translocating to the nucleus, the steroid-receptor complex initiates the transcription of genes that code for a class of proteins known as lipocortins (also called annexins). cancer.gov These induced lipocortins then interfere with the activity of phospholipase A2, a key enzyme in the inflammatory cascade. cancer.govcreative-proteomics.com By inhibiting PLA2, the initial step that triggers the synthesis of numerous inflammatory mediators is effectively blocked. cancer.govnih.gov
Inhibition of Arachidonic Acid Release and Eicosanoid Biosynthesis (e.g., Prostaglandins (B1171923), Leukotrienes)
The inhibition of phospholipase A2 by lipocortins directly prevents the release of arachidonic acid from membrane phospholipids. cancer.govnih.gov Arachidonic acid is the essential precursor for a large family of potent, short-lived inflammatory mediators known as eicosanoids. creative-proteomics.com The subsequent enzymatic conversion of free arachidonic acid via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways is responsible for the production of prostaglandins, thromboxanes, and leukotrienes. creative-proteomics.comnih.gov
By blocking the availability of the arachidonic acid substrate, this compound effectively halts the biosynthesis of these pro-inflammatory molecules. cancer.gov This leads to a significant reduction in the localized inflammatory response, which is often mediated by the actions of prostaglandins and leukotrienes. cancer.govcreative-proteomics.com
Table 1: Molecular Cascade of Anti-Inflammatory Action
| Step | Molecule/Process | Action of this compound | Outcome |
|---|---|---|---|
| 1 | Gene Transcription | Induces transcription of lipocortin genes. cancer.gov | Increased synthesis of Lipocortins (Annexins). |
| 2 | Phospholipase A2 (PLA2) | Lipocortins inhibit PLA2 activity. cancer.gov | Prevention of arachidonic acid release from cell membranes. nih.gov |
| 3 | Arachidonic Acid | Release is inhibited. cancer.gov | Substrate for COX and LOX pathways is unavailable. |
| 4 | Eicosanoid Biosynthesis | Synthesis is suppressed due to lack of precursor. cancer.gov | Reduced production of Prostaglandins and Leukotrienes. cancer.gov |
Suppression of Pro-inflammatory Cytokine Production (Theoretical)
In line with the established mechanism of other corticosteroids, it is theoretically proposed that this compound can suppress the production of pro-inflammatory cytokines. Corticosteroids are known to exert their anti-inflammatory effects in part by inhibiting the transcription of genes that encode for various cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α). This suppression is thought to occur through the interaction of the steroid-receptor complex with transcription factors like NF-κB and AP-1, which are pivotal in the expression of pro-inflammatory genes. By preventing the synthesis of these potent signaling molecules, the amplification of the inflammatory cascade is curtailed. While direct studies on this compound are limited, its function as a glucocorticoid agonist suggests it shares this fundamental anti-inflammatory pathway. cancer.govnih.gov
Mechanisms of Interaction with Other Biological Systems (e.g., Carbohydrate and Protein Metabolism at a Molecular Level)
Beyond its anti-inflammatory and mineralocorticoid roles, the glucocorticoid activity of this compound allows it to influence carbohydrate and protein metabolism at a molecular level. patsnap.comnih.gov These effects are a direct consequence of its ability, as a corticosteroid, to control the rate of synthesis of various proteins involved in metabolic pathways. nih.gov
The physiologic actions on carbohydrate metabolism are similar to those of hydrocortisone but are considerably heightened and prolonged. nih.gov Glucocorticoids generally promote gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors like amino acids and glycerol. This involves the induction of key enzymes in the liver, such as glucose-6-phosphatase and phosphoenolpyruvate (B93156) carboxykinase. Concurrently, they can decrease the uptake and utilization of glucose in peripheral tissues, such as muscle and adipose tissue, by antagonizing the effects of insulin.
In terms of protein metabolism, glucocorticoids typically exert a catabolic effect in peripheral tissues (muscle, bone, and skin), promoting the breakdown of proteins into amino acids. These amino acids are then transported to the liver to serve as substrates for gluconeogenesis. This action is a result of both the induction of enzymes involved in protein degradation and the inhibition of protein synthesis in these tissues.
Table 2: Effects on Metabolic Pathways at the Molecular Level
| Metabolic Pathway | Primary Target Organ | Molecular Action | Net Effect |
|---|---|---|---|
| Carbohydrate Metabolism | Liver | Induces enzymes for gluconeogenesis. nih.gov | Increased glucose synthesis. |
| Carbohydrate Metabolism | Peripheral Tissues (Muscle, Adipose) | Decreases glucose uptake and utilization. | Tends to increase blood glucose levels. |
| Protein Metabolism | Peripheral Tissues (e.g., Muscle) | Promotes protein catabolism to release amino acids. patsnap.com | Shift of amino acids to the liver. |
| Protein Metabolism | Liver | Increases uptake of amino acids for gluconeogenesis. | Supports increased glucose production. |
Preclinical Pharmacological Investigations of 6alpha Fluorohydrocortisone 21 Acetate
In Vitro Cellular Studies on Receptor Binding and Activation Kinetics
While it is established that fluorination at various positions on the steroid nucleus can significantly influence receptor affinity and activity, specific quantitative data for the 6alpha-fluoro substitution in this particular hydrocortisone (B1673445) ester is not publicly documented. nih.gov For context, studies on other progestins and corticosteroids have demonstrated that even minor structural modifications can lead to considerable differences in receptor binding affinity. nih.gov
Ex Vivo Tissue Studies on Biological Response Modulation
There is a lack of specific ex vivo tissue studies investigating the biological response modulation of 6alpha-Fluorohydrocortisone 21-acetate. Such studies would typically involve treating isolated tissues or organs with the compound to observe its physiological or pathological effects in a controlled environment outside a living organism. For a corticosteroid, this could include examining its anti-inflammatory effects on cytokine production in isolated immune cells or its influence on electrolyte transport in excised renal tissue. Without such studies, the direct tissue-level effects of this compound remain largely theoretical.
Animal Model Studies for Mechanistic Pathway Elucidation
Evaluation of Anti-inflammatory Activity in Specific Animal Models
Specific studies evaluating the anti-inflammatory activity of this compound in established animal models of inflammation, such as carrageenan-induced paw edema or croton oil-induced ear edema, are not described in the available literature. ijpsr.comdergipark.org.trgyanvihar.orgencyclopedia.pub These models are crucial for determining the in vivo efficacy and potency of a potential anti-inflammatory agent.
A study on structurally related compounds, the 17-esters of 6alpha,9alpha-difluoro-21-deoxyprednisolone, did investigate anti-inflammatory activity in rats, suggesting that steroids with a 6alpha-fluoro substitution can possess anti-inflammatory properties. nih.gov However, the absence of a 21-hydroxyl group and the presence of a second fluorine atom at the 9alpha position in these analogs mean that these findings cannot be directly extrapolated to this compound.
Assessment of Mineralocorticoid-like Effects in Non-Human Systems (Theoretical)
A theoretical assessment of the mineralocorticoid-like effects of this compound can be inferred from the known structure-activity relationships of corticosteroids. The presence of a fluorine atom at the 9alpha position, as seen in fludrocortisone (B194907), is known to greatly enhance mineralocorticoid activity. wikipedia.orgdrugbank.comtokyovets.compatsnap.comnih.gov The 6alpha-fluoro substitution is generally associated with an enhancement of glucocorticoid activity. Without direct experimental data on this compound's effects on urinary sodium and potassium excretion in animal models, its precise mineralocorticoid profile remains speculative. It is plausible that it possesses some degree of mineralocorticoid activity, but likely less potent than its 9alpha-fluoro counterpart.
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)
Distribution Patterns in Animal Tissues
The distribution of a drug within the body is a critical factor in understanding its pharmacological and toxicological profile. For this compound, a synthetic corticosteroid, preclinical studies in animal models provide essential insights into its tissue localization. Following administration, this compound is readily hydrolyzed by esterases in the plasma and liver to its active form, 6alpha-Fluorohydrocortisone (fludrocortisone). drugbank.comnih.gov Therefore, the tissue distribution patterns largely reflect that of the active moiety.
High concentrations are typically observed in the liver and kidneys, reflecting their central role in the metabolism and excretion of the compound. scialert.netnih.gov The small intestine is another site of significant accumulation, which may be indicative of enterohepatic circulation. scialert.net Other tissues that show notable uptake include the lungs, heart, spleen, and thymus. scialert.netnih.gov The distribution into adipose tissue and muscle is also observed, though the turnover in adipose tissue may be slower due to the lipophilic nature of steroids. nih.govnih.gov
Below is an interactive data table illustrating the expected tissue distribution patterns based on findings from related corticosteroid studies in animal models.
| Tissue | Expected Relative Concentration | Rationale for Distribution |
| Liver | High | Primary site of metabolism. scialert.netnih.govlongdom.org |
| Kidney | High | Primary route of elimination for metabolites. scialert.netlongdom.orgderangedphysiology.com |
| Small Intestine | High | Potential for enterohepatic circulation. scialert.net |
| Lung | Moderate to High | A known target tissue for corticosteroids. scialert.netnih.gov |
| Spleen | Moderate | Part of the reticuloendothelial system involved in drug clearance. scialert.netnih.gov |
| Heart | Moderate | General tissue distribution. scialert.netnih.gov |
| Thymus | Moderate | A primary lymphoid organ and a target for glucocorticoids. scialert.net |
| Adipose Tissue | Moderate | Sequestration due to lipophilicity. nih.govnih.gov |
| Muscle | Moderate | General tissue distribution. scialert.netnih.gov |
| Brain | Low | Minimal penetration of the blood-brain barrier. drugbank.comnih.gov |
Theoretical Pathways of Elimination
The elimination of this compound from the body is a multi-step process that primarily involves metabolic transformation followed by excretion. The theoretical pathways are largely inferred from studies on its active form, fludrocortisone, and other related corticosteroids.
Metabolic Transformation:
The initial and rapid metabolic step is the hydrolysis of the 21-acetate ester of this compound to the pharmacologically active 6alpha-Fluorohydrocortisone (fludrocortisone). This conversion is catalyzed by esterases present in the plasma and various tissues, particularly the liver. drugbank.comnih.gov
Following hydrolysis, fludrocortisone undergoes further metabolism, which is simplified to some extent by the presence of the 9α-fluorine atom. This structural feature appears to hinder oxidation by 11β-hydroxysteroid dehydrogenase, a key enzyme in the metabolism of many other corticosteroids. drugbank.com The primary site of fludrocortisone metabolism is the liver, where it is subjected to several enzymatic reactions: longdom.org
Oxidation: The cytochrome P450 enzyme system, particularly the CYP3A4 isoform, is thought to play a role in the oxidative metabolism of fludrocortisone. longdom.org In vitro studies with human liver microsomes have identified metabolites such as 6β-hydroxyfluorocortisol and 20β-dihydrofluorocortisol, indicating that hydroxylation and reduction are key oxidative pathways. drugbank.com
Reduction: The A-ring of the steroid nucleus can undergo reduction to form dihydro and tetrahydro metabolites. longdom.org
Conjugation: The metabolites of fludrocortisone, as well as a portion of the parent drug, are rendered more water-soluble for excretion through conjugation reactions. The primary conjugation pathways are glucuronidation and sulfation. longdom.org Uridine diphosphate-glucuronosyltransferases (UGTs) are responsible for attaching glucuronic acid to the steroid, a common mechanism for the detoxification and elimination of steroid hormones. researchgate.netnih.gov
Excretion:
The water-soluble metabolites of 6alpha-Fluorohydrocortisone are primarily eliminated from the body via the kidneys. It is estimated that approximately 80% of an administered dose is excreted in the urine. drugbank.com The remaining 20% is thought to be eliminated through the feces, which likely involves biliary excretion of the metabolites into the intestine. drugbank.com
Enterohepatic Circulation:
A potential, and theoretically significant, aspect of the elimination pathway for many steroids is enterohepatic circulation. nih.gov This process involves the excretion of drug conjugates into the bile, their subsequent hydrolysis back to the active form by intestinal microflora, and reabsorption into the bloodstream. nih.gov While not definitively quantified for this compound, the presence of the compound and its metabolites in the small intestine suggests that some degree of enterohepatic cycling may occur, potentially prolonging the drug's half-life in the body. scialert.net
Advanced Analytical Methodologies for 6alpha Fluorohydrocortisone 21 Acetate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of steroid analysis, offering powerful separation capabilities essential for distinguishing structurally similar compounds. For 6alpha-Fluorohydrocortisone 21-acetate, both liquid and gas chromatography platforms are utilized, each with specific advantages depending on the research objective.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, PDA)
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of corticosteroids. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically preferred, offering simplicity, accuracy, and stability-indicating capabilities. nih.govnih.gov In this approach, a nonpolar stationary phase, commonly a C18 column, is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.govmedcraveonline.comresearchgate.net
Detection is frequently accomplished using Ultraviolet (UV) or Photodiode Array (PDA) detectors. nih.govsigmaaldrich.com The chromophore within the steroid structure allows for detection at specific wavelengths, with 240 nm or 225 nm being commonly reported for related compounds. nih.govsigmaaldrich.com A PDA detector provides the added advantage of acquiring full UV spectra, which aids in peak identification and purity assessment. The developed HPLC methods are often validated for their ability to separate the primary compound from impurities and degradation products, making them suitable for quality control and stability studies. nih.govsigmaaldrich.com
Table 1: Example HPLC Conditions for Analysis of Related Corticosteroids This table is generated based on data for structurally similar compounds.
| Parameter | Condition 1 researchgate.net | Condition 2 nih.gov | Condition 3 medcraveonline.com |
|---|---|---|---|
| Column | Beckman-Coulter C18 (150 x 4.6 mm, 5 µm) | C18 (150 × 4.6 mm, 5 μm) | C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol:Water (65:35, v/v), pH 2.5 | Acetonitrile:0.05% Trifluoroacetic Acid (60:40) | Methanol:Acetonitrile:Water (35:25:40, v/v/v) |
| Flow Rate | 1.0 mL/min | 2 mL/min | 1.0 mL/min |
| Detection Wavelength | 250 nm | 225 nm | Not Specified |
| Temperature | 20 °C | Not Specified | 30 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
For research requiring ultra-trace quantification, particularly in biological samples like plasma or saliva, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. hudson.org.ausciex.jp This technique combines the superior separation of LC with the high sensitivity and selectivity of mass spectrometry. It can measure concentrations at the picogram-per-milliliter (pg/mL) level, which is often necessary for pharmacokinetic or metabolic studies. sciex.jpnih.gov
The analysis typically involves electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), with ESI being common for steroid profiling. semanticscholar.org Following ionization, the compound is subjected to tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a unique product ion generated through fragmentation. For the related compound fludrocortisone (B194907) acetate (B1210297), the MRM transition of m/z 423.3 → 239.2 has been reported. sciex.jp This high degree of specificity minimizes interference from the sample matrix, a common challenge in bioanalysis. hudson.org.au Sample preparation often involves liquid-liquid extraction or supported liquid extraction to isolate the steroids from the biological matrix prior to analysis. hudson.org.ausemanticscholar.org
Table 2: Key Parameters in LC-MS/MS Steroid Analysis This table is generated based on data for structurally similar compounds.
| Parameter | Description | Example sciex.jp |
|---|---|---|
| Ionization Mode | Method used to create ions from analyte molecules. | Atmospheric Pressure Chemical Ionization (APCI), Positive Ionization |
| MRM Transition | The specific mass-to-charge ratio (m/z) of the precursor ion and the resulting product ion after fragmentation. This provides high selectivity. | 423.3 → 239.2 (for Fludrocortisone Acetate) |
| Sample Preparation | Extraction of the analyte from the sample matrix (e.g., plasma, serum). | Supported Liquid Extraction hudson.org.au, Liquid-Liquid Extraction semanticscholar.org |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | 5 pmol/L (2.1 pg/mL) for salivary fludrocortisone nih.gov |
| Recovery | The efficiency of the extraction process, expressed as the percentage of the analyte recovered from the matrix. | 81.26% for Fludrocortisone Acetate from plasma sciex.jp |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for steroid analysis, but its application to non-volatile compounds like this compound requires a chemical derivatization step. mdpi.com The hydroxyl groups in the steroid structure make it too polar and thermally labile for direct GC analysis.
Derivatization converts these polar functional groups into more volatile and thermally stable derivatives. mdpi.com While silylation is a common technique for steroids, achieving complete derivatization of sterically hindered hydroxyl groups can be difficult. mdpi.com An alternative and effective approach is acylation, particularly using fluorinated anhydrides like trifluoroacetic anhydride. mdpi.com This reagent is highly reactive and can derivatize all hydroxyl groups, improving chromatographic peak shape and detector response. mdpi.com The resulting trifluoroacetate (B77799) derivatives are well-suited for GC-MS analysis and can produce specific fragmentation patterns in the mass spectrometer, aiding in structural confirmation. mdpi.com
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for quantitative analysis, particularly in bulk drug analysis or pharmaceutical formulations. These methods are typically based on a chemical reaction that produces a colored product, which can be measured using a spectrophotometer.
For the related compound fludrocortisone acetate, a colorimetric assay has been described involving a reaction with blue tetrazolium in an alkaline medium. The corticosteroid reduces the blue tetrazolium reagent to form a colored formazan, and the absorbance of the resulting solution is measured at approximately 525 nm. The concentration of the steroid is determined by comparing its absorbance to that of a reference standard solution. While less specific than chromatographic methods, spectrophotometry can be a reliable and cost-effective technique for routine quality control assays where the identity of the compound is already established.
Immunoanalytical Techniques (e.g., ELISA) in Research Settings
Immunoanalytical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are used in research for the quantification of steroids in biological fluids. These methods rely on the highly specific binding between an antibody and its target antigen (in this case, the steroid). The assays are known for their high throughput and exceptional sensitivity.
However, a significant limitation of immunoassays in steroid research is the potential for cross-reactivity. hudson.org.aunih.gov Antibodies developed for one steroid may bind to other structurally similar steroids, leading to inaccurate measurements. nih.gov For instance, studies comparing immunoassay results with those from LC-MS/MS for various steroids have shown significant discrepancies, with immunoassays sometimes overestimating concentrations due to interference from other metabolites. hudson.org.aunih.gov While useful for screening large numbers of samples, results from immunoassays in a research context are often confirmed using a more specific method like LC-MS/MS to ensure accuracy. hudson.org.au
Method Validation Parameters for Research Applications
Regardless of the analytical technique chosen, method validation is a critical requirement for any research application to ensure that the results are reliable and reproducible. Validation is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH). nih.govresearchgate.net Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. sigmaaldrich.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. medcraveonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). medcraveonline.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. medcraveonline.com
Table 3: Definition of Key Method Validation Parameters
| Parameter | Definition | Importance in Research |
|---|---|---|
| Specificity | Ensures the signal measured is only from the analyte of interest. | Crucial for avoiding false positives and inaccurate quantification, especially in complex matrices. sigmaaldrich.com |
| Linearity | Confirms a proportional relationship between signal and concentration over a defined range. | Allows for accurate quantification across a range of expected sample concentrations. nih.gov |
| Accuracy | Measures how close the experimental value is to the true value. | Ensures the data reflects the actual concentration of the compound in the sample. medcraveonline.com |
| Precision | Measures the reproducibility of the method when repeated on the same sample. | Indicates the random error of the method; high precision is necessary for reliable data. medcraveonline.com |
| LOD/LOQ | Defines the lower limits of the method's detection and quantification capabilities. | Determines the suitability of the method for trace-level analysis. nih.gov |
| Robustness | Assesses the method's reliability when subjected to minor procedural changes. | Ensures the method will perform consistently in different labs or under slightly varied conditions. medcraveonline.com |
Linearity, Accuracy, Precision, and Limits of Detection/Quantification
Method validation according to international guidelines, such as those from the International Council for Harmonisation (ICH), requires the thorough evaluation of several key parameters to ensure reliable data generation.
Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The method must demonstrate a linear response over a defined concentration range. This is typically evaluated by analyzing a series of standards and is expressed by the correlation coefficient (r²). For a related corticosteroid method, linearity was established with a correlation coefficient of 0.9992. researchgate.net
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. For a validated HPLC method for a similar compound, mean recovery was reported between 101.0% and 101.5%. researchgate.net
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). A newly developed HPLC assay for fludrocortisone acetate showed a coefficient of variation between 0.3% and 1.8%, indicating high precision. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are critical for analyzing low-level impurities or for bioanalytical studies. For an HPLC method for a similar acetate compound, the LOD and LOQ were found to be 0.083 ppm and 0.250 ppm, respectively. researchgate.net
The table below summarizes typical validation parameters for an HPLC method used for a related corticosteroid, illustrating the performance characteristics expected for an analytical method for this compound.
| Parameter | Typical Finding | Source |
| Linearity (Correlation Coefficient, r²) | 0.9992 | researchgate.net |
| Accuracy (% Recovery) | 101.0% - 101.5% | researchgate.net |
| Precision (Coefficient of Variation) | 0.3% - 1.8% | nih.gov |
| Limit of Detection (LOD) | 0.083 ppm | researchgate.net |
| Limit of Quantification (LOQ) | 0.250 ppm | researchgate.net |
Stability-Indicating Methods for Research Compounds
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of an active ingredient due to degradation. conicet.gov.ar The development of SIMs is crucial in pharmaceutical research to determine the intrinsic stability of a compound and to establish appropriate storage conditions and shelf-life.
The process involves subjecting the compound to forced degradation under various stress conditions. HPLC is the most common technique for this purpose because it can effectively separate the degradation products from the parent drug. conicet.gov.ar
A study on the stability of fludrocortisone acetate solutions provides a clear example of this application. nih.gov Solutions were stored at different temperatures (+4°C, +23°C, and +40°C) for 60 days, and the concentration was monitored over time using HPLC. The study found significant degradation at higher temperatures. researchgate.netnih.gov By analyzing the degradation kinetics, the time for the concentration to fall to 90% of its initial value (t₉₀) was calculated, which is a common measure for determining the shelf-life of a preparation. nih.gov
The results from such a stability study, illustrated with data for fludrocortisone acetate, are summarized below.
| Storage Condition | Preparation | t₉₀ (Shelf-life) | Source |
| +4°C | Solution from Powder | > 60 days | nih.gov |
| +23°C | Solution from Powder | 11 ± 2 days | nih.gov |
| +4°C | Solution from Tablets | 22 ± 3 days | nih.gov |
| +23°C | Solution from Tablets | 2 ± 1 days | nih.gov |
These findings underscore the importance of using stability-indicating methods to establish proper storage and handling protocols for research compounds to ensure their integrity throughout the duration of a study.
Applications in Reference Standard Development and Quality Control for Research Materials
Reference standards are highly purified and well-characterized materials that serve as a benchmark for confirming the identity, purity, quality, and strength of a chemical substance. They are indispensable tools in pharmaceutical research and quality control (QC).
For a research compound like this compound, reference standards are used in several critical applications:
Identity Confirmation: Comparing the analytical signature (e.g., retention time in HPLC, spectral data) of a newly synthesized batch against that of a reference standard.
Assay Quantification: Used as the primary calibrator to determine the exact concentration or potency of the compound in a sample.
Method Validation: Essential for assessing the performance characteristics of new analytical methods, including accuracy and specificity. synzeal.com
Quality Control: Routine QC testing of research materials relies on reference standards to ensure that the material meets predefined specifications before use in experiments.
Pharmacopoeias like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) provide officially recognized primary reference standards. sigmaaldrich.comsigmaaldrich.com These standards are supplied with a Certificate of Analysis that details their characterization and intended use. synzeal.com
In addition to the primary compound standard, reference standards for known impurities are also critical. synzeal.comsynzeal.com These impurity standards are used to validate the specificity of analytical methods and to accurately quantify the levels of impurities in a batch of the research compound, ensuring its purity profile is well-understood and controlled.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 6α-fluorohydrocortisone 21-acetate, and how can side products be minimized?
- Methodological Answer : A typical synthesis involves dissolving the parent compound (e.g., hydrocortisone derivatives) in dichloromethane and treating it with hydrofluoric acid under controlled temperatures (5–15°C) to fluorinate the 6α-position. Side products, such as over-fluorinated species, can be minimized by optimizing reaction time and stoichiometry . Alternative routes may use chloranil as an oxidizing agent in n-amyl alcohol, followed by chromatographic purification to isolate the desired product .
Q. How can researchers confirm the structural identity and purity of 6α-fluorohydrocortisone 21-acetate?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹⁹F-NMR can confirm fluorination at the 6α-position, while ¹H-NMR resolves hydroxyl and acetate groups .
- HPLC : Employ reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water) and UV detection at 240 nm for purity assessment (>95% by HPLC) .
- Mass Spectrometry : LC-ESI/MS in negative ion mode detects the molecular ion [M+HCOO]⁻ at m/z 449 for quantification .
Q. What storage conditions are recommended to maintain the stability of 6α-fluorohydrocortisone 21-acetate in laboratory settings?
- Methodological Answer : Store the compound at +4°C in airtight, light-protected containers to prevent degradation. For long-term stability, aliquot and store at -20°C. Avoid exposure to moisture and static discharge, as per OSHA safety guidelines .
Advanced Research Questions
Q. How can researchers optimize HPLC-DAD methods for quantifying 6α-fluorohydrocortisone 21-acetate in complex matrices (e.g., suppositories or creams)?
- Methodological Answer :
- Column Selection : Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase gradient of acetonitrile and 0.1% formic acid.
- Validation : Ensure linearity (r² ≥ 0.9995) across 1–100 µg/mL, precision (RSD < 1.5%), and recovery (96–103%) via spiked samples .
- Robustness Testing : Apply Plackett-Burman experimental design to assess variables like flow rate (±0.1 mL/min) and column temperature (±2°C) .
Q. How should researchers resolve contradictions between declared and observed corticosteroid concentrations in formulations containing 6α-fluorohydrocortisone 21-acetate?
- Methodological Answer : Cross-validate results using orthogonal methods:
- LC-MS/MS : Quantify the intact molecule and metabolites (e.g., free fluoride ions) to rule out degradation.
- Dosage Form Analysis : Compare declared vs. measured potency via dissolution profiling in simulated gastric/intestinal fluids .
- Reference Standards : Use deuterated analogs (e.g., 6α-methyl hydrocortisone-d4 21-acetate) as internal standards to correct for matrix effects .
Q. What experimental strategies can identify degradation products or impurities in 6α-fluorohydrocortisone 21-acetate formulations?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions. Monitor degradation via LC-MS to identify products like deacetylated or oxidized species .
- Impurity Profiling : Compare retention times and mass spectra against known impurities (e.g., 21-acetate epimers) using validated HPLC methods .
Q. How can isotope-labeled analogs of 6α-fluorohydrocortisone 21-acetate enhance pharmacokinetic studies?
- Methodological Answer : Deuterated analogs (e.g., 6α-methyl hydrocortisone-d4 21-acetate) improve tracer accuracy in mass spectrometry by reducing ion suppression. Use stable isotope dilution assays (SIDA) to quantify low-abundance metabolites in biological matrices .
Q. What strategies mitigate synthetic by-products during large-scale synthesis of 6α-fluorohydrocortisone 21-acetate?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
